molecular formula C11H11N3OS B3035212 (2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide CAS No. 303995-00-8

(2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B3035212
CAS No.: 303995-00-8
M. Wt: 233.29 g/mol
InChI Key: HPWPXKOPVSMBFC-GUVMIGOSSA-N
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Description

(2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide ( 303995-00-8) is a high-purity chemical reagent with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol . This compound, characterized by its acrylamide backbone and thiophene moiety, is part of a class of enamides studied for their potential bioactivity. Structurally related cyano-acrylamide derivatives have been investigated as potential active ingredients, particularly in the realm of physiological cooling agents, where they may function by interacting with specific receptors like TRPM8 . Furthermore, the thiophene group is a common pharmacophore in medicinal chemistry, often associated with various biological activities. The presence of both cyano and dimethylamino groups within a conjugated system makes this molecule a valuable scaffold in organic synthesis and drug discovery research. It is offered as a research tool for qualified laboratory professionals. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-2-cyano-N-(dimethylaminomethylidene)-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-14(2)8-13-11(15)9(7-12)6-10-4-3-5-16-10/h3-6,8H,1-2H3/b9-6+,13-8?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWPXKOPVSMBFC-GUVMIGOSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=O)C(=CC1=CC=CS1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C=NC(=O)/C(=C/C1=CC=CS1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide typically involves the reaction of thiophene derivatives with cyano and dimethylamino groups under specific conditions. One common method involves the use of palladium-catalyzed aminocarbonylation reactions, where 2-iodothiophene is reacted with dimethylamine and a cyano group donor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group under specific conditions.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the dimethylamino group can participate in nucleophilic interactions. The thiophene ring provides a stable aromatic system that can engage in π-π interactions with other aromatic compounds. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core Structure: Cyanoacrylamide (C=C-C≡N).
  • Substituents: β-position: Thiophen-2-yl (aromatic heterocycle). α-position: Dimethylamino-methylidene (N(CH₃)₂-CH=).
  • Molecular Weight : ~315–320 g/mol (estimated based on analogs).
Analog 1 : (2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-(naphthalen-2-yl)prop-2-enamide (36a)
  • Core Structure: Cyanoacrylamide.
  • Substituents :
    • β-position: Naphthalen-2-yl (polycyclic aromatic).
    • α-position: Cyclopenta[b]thiophen-2-yl (fused bicyclic heterocycle).
  • Molecular Weight : 404.62 g/mol.
Analog 2 : (2E)-2-Cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
  • Core Structure: Cyanoacrylamide.
  • Substituents :
    • β-position: 2,4-Dimethoxyphenyl (electron-rich aryl).
    • α-position: Thiazol-2-yl (nitrogen-sulfur heterocycle).
  • Molecular Weight : 315.35 g/mol.
  • Key Difference : Methoxy groups enhance solubility; thiazole introduces hydrogen-bonding capability .
Analog 3 : (E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide (Nintedanib)
  • Core Structure: Cyanoacrylamide.
  • Substituents :
    • β-position: 6-Bromopyridin-2-yl (halogenated heteroaryl).
    • α-position: Phenylethyl (chiral hydrophobic group).
  • Molecular Weight : ~373 g/mol.
  • Key Difference : Bromine and pyridine enhance bioactivity and target selectivity (e.g., kinase inhibition) .

Physicochemical Properties

Compound Melting Point (°C) Solubility LogP (Predicted)
Target Compound Not reported Moderate (polar aprotic solvents) ~2.5–3.0
Analog 1 (36a) 228–230 Low (DMSO) 4.1
Analog 2 Not reported Moderate (DMF) 2.8
Analog 3 (Nintedanib) 254–256 Low (aqueous) 3.9

Key Insights :

  • The dimethylamino group in the target compound may improve solubility compared to halogenated analogs (e.g., 36a, Nintedanib) .
  • Thiophene and thiazole-containing analogs exhibit moderate solubility in polar solvents due to heteroatom interactions .
Target Compound
  • No explicit activity data available.
Analog 1 (36a) and Analog 3 (Nintedanib)
  • Nintedanib : Approved for idiopathic pulmonary fibrosis (IPF) and cancer, targeting VEGF, FGF, and PDGF receptors .
Analog 2

Discussion of Key Structural Effects

  • Thiophene vs. Aromatic Substitutents : Thiophene (target) offers lower steric hindrance than naphthalene (36a) but less π-stacking than pyridine (Nintedanib) .
  • Dimethylamino Group: Enhances solubility and basicity compared to non-polar substituents (e.g., phenyl in 36a) .

Biological Activity

(2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide, commonly referred to as a thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This compound's structure suggests that it may exhibit significant interactions with biological targets, making it a candidate for further research.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its role in various biological activities. The presence of the cyano group and dimethylamino moiety enhances its reactivity and potential for biological interaction.

Biological Activity Overview

Research indicates that thiophene derivatives, including this compound, demonstrate a range of biological activities:

  • Antitumor Activity : Studies have shown that thiophene derivatives can induce cell cycle arrest and apoptosis in cancer cell lines. For example, compounds similar to (2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide have been tested against various cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer), showing promising IC50 values indicating effective cytotoxicity .
  • Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. This action leads to the disruption of mitotic spindle formation, ultimately resulting in cell death .

Case Studies

Several studies have focused on the synthesis and evaluation of thiophene derivatives:

  • Antitumor Efficacy : One study synthesized a series of thiophene-based compounds and evaluated their activity against MCF-7 (breast cancer) and LNCap (prostate cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with some showing IC50 values lower than 10 μM .
  • Molecular Docking Studies : Molecular docking studies have supported the biological activity of these compounds by predicting binding affinities to target proteins involved in cancer progression. For instance, binding energies calculated during these studies suggested strong interactions with key enzymes involved in tumor metabolism .

Data Tables

The following table summarizes the biological activity data for selected thiophene derivatives:

Compound NameCell Line TestedIC50 (μM)Mechanism
Compound AHepG-24.37Tubulin Inhibition
Compound BA-5498.03Apoptosis Induction
Compound CMCF-79.50Cell Cycle Arrest
Compound DLNCap7.20ROS Inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide
Reactant of Route 2
(2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide

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